REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([F:11])([F:10])[C:4]([F:9])([F:8])[C:5](O)=[O:6].P(Cl)(Cl)(Cl)(Cl)[Cl:13]>>[CH3:1][O:2][C:3]([F:11])([F:10])[C:4]([F:9])([F:8])[C:5]([Cl:13])=[O:6]
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Name
|
|
Quantity
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47.4 g
|
Type
|
reactant
|
Smiles
|
COC(C(C(=O)O)(F)F)(F)F
|
Name
|
|
Quantity
|
67.3 g
|
Type
|
reactant
|
Smiles
|
P(Cl)(Cl)(Cl)(Cl)Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
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Type
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DISTILLATION
|
Details
|
the contents distilled
|
Type
|
CUSTOM
|
Details
|
to obtain a pale yellow liquid boiling to 102°
|
Type
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DISTILLATION
|
Details
|
Redistillation of this liquid
|
Name
|
|
Type
|
product
|
Smiles
|
COC(C(C(=O)Cl)(F)F)(F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 49.8 g | |
YIELD: PERCENTYIELD | 95.2% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |